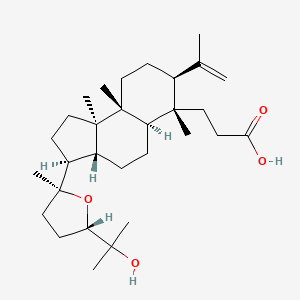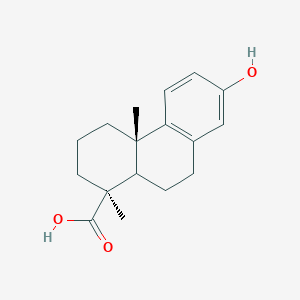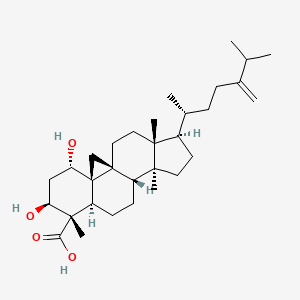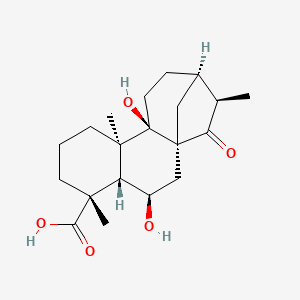
Eichlerianic acid
Übersicht
Beschreibung
Synthesis Analysis
Eichlerianic acid is a natural product that can be isolated from Dysoxylum lenticellatum . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of Eichlerianic acid is C30H50O4 . Its monoisotopic mass is 460.355255 Da .Physical And Chemical Properties Analysis
Eichlerianic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Properties
Eichlerianic acid has been studied for its cytotoxic activity against various cancer cell lines. Research indicates that certain derivatives of Eichlerianic acid exhibit significant cytotoxic effects on breast cancer and melanoma cells . This opens up potential for the compound to be developed into anticancer therapies, particularly in targeting resistant cancer types.
Chemical Ecology: Plant Defense Mechanisms
In the realm of chemical ecology, Eichlerianic acid, found in the Aglaia genus, plays a role in plant defense. It’s part of a group of secondary metabolites that plants use to deter herbivores and pathogens. Understanding its role could lead to the development of natural pesticides or the enhancement of crop resistance .
Safety and Hazards
Zukünftige Richtungen
Eichlerianic acid may have antiviral activity against Herpes simplex virus types I and II in vitro . This suggests potential future directions for research into its antiviral properties.
Relevant Papers One relevant paper is “Isoeichlerianic acid from Aglaia silvestris and revision of the stereochemistry of foveolin B” by Harald Greger . This paper discusses the stereochemistry of Eichlerianic acid and its relation to other compounds.
Wirkmechanismus
Mode of Action
It is known that trypanocidal compounds often work by interfering with essential biological processes in the parasite, such as dna replication, protein synthesis, or cellular metabolism . The antiviral activity of Eichlerianic acid could be due to its ability to interfere with viral replication or to disrupt the viral envelope . The cytotoxic activity against cancer cells might be due to the induction of apoptosis, inhibition of cell proliferation, or interference with the cell cycle .
Biochemical Pathways
Based on its known targets, it can be speculated that eichlerianic acid might affect pathways related to dna replication, protein synthesis, and cellular metabolism in trypanosoma species . In the case of Herpes simplex virus, Eichlerianic acid might interfere with the viral life cycle, which includes entry into the host cell, replication, assembly, and release . In cancer cells, Eichlerianic acid might affect pathways related to cell proliferation, apoptosis, and the cell cycle .
Pharmacokinetics
These properties are crucial in determining the bioavailability, efficacy, and safety of a compound
Result of Action
The result of Eichlerianic acid’s action would be the death of Trypanosoma species, inhibition of Herpes simplex virus replication, and cytotoxic effects on certain cancer cells . These effects are likely due to the disruption of essential biological processes in these organisms or cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound . Additionally, the internal environment of an organism or cell, including factors such as metabolic state and the presence of other drugs or chemicals, can also influence the action of a compound . .
Eigenschaften
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBGKWZSOPPDSD-ZFQFSHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098817 | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56421-13-7 | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is eichlerianic acid and where is it found?
A1: Eichlerianic acid is a dammarane-type triterpenoid primarily isolated from plants belonging to the Meliaceae family, notably the Aglaia genus. It is frequently found alongside other dammarane triterpenoids like cabraleone and ocotillone. [, ] It has also been found in the gum resin of Styrax benzoin (Styracaceae). []
Q2: What are the notable biological activities of eichlerianic acid?
A2: Research indicates eichlerianic acid possesses several biological activities, including:
- Cytotoxic activity: It has demonstrated cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) [, ], lung cancer (NCI-H292) [], and murine leukemia cells (P-388). [, ]
- Antiviral activity: Eichlerianic acid exhibits antiviral activity against Herpes simplex virus types I and II in vitro. []
- Ichthyotoxicity: Studies have shown it to be toxic to zebrafish (Danio rerio). [, ]
Q3: How potent is eichlerianic acid's cytotoxic activity against cancer cells?
A3: The potency of eichlerianic acid varies depending on the cell line. Against MCF-7 breast cancer cells, it shows an IC50 of 8.86 μg/mL after 24 hours. [] In comparison, its activity against murine leukemia cells (P-388) is weaker, with an IC50 of 34 μg/mL. [] This suggests its mechanism of action might differ between cancer cell types.
Q4: Are there any synergistic effects observed with eichlerianic acid and other compounds?
A4: Interestingly, while eichlerianic acid alone may exhibit weak cytotoxicity, a synergistic effect is observed when combined with its epimer, shoreic acid, in specific molar ratios (4:1 to 1:1). [] This suggests a potential for enhancing its efficacy through combination therapies.
Q5: Is eichlerianic acid effective against drug-resistant bacteria?
A5: Research suggests eichlerianic acid demonstrates antibacterial activity against both ATCC and multidrug-resistant (MDR) bacterial strains, including P. aeruginosa, E. coli, S. aureus, and B. subtilis. [] This indicates a potential role for eichlerianic acid in combating antibiotic resistance.
Q6: What is the impact of eichlerianic acid on Meloidogyne incognita?
A6: Eichlerianic acid, in combination with shoreic acid, has been shown to inhibit the hatching of Meloidogyne incognita juveniles by 57% to 90%. [] This suggests potential applications in controlling this plant-parasitic nematode.
Q7: How has eichlerianic acid been structurally characterized?
A7: The structure of eichlerianic acid has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). [, , ] X-ray crystallography has also been employed to confirm the structure of its methyl ester derivative, methyl shoreate, which provided insights into the stereochemistry of eichlerianic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









